molecular formula C18H21NO3 B13945153 Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- CAS No. 63732-59-2

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl-

Cat. No.: B13945153
CAS No.: 63732-59-2
M. Wt: 299.4 g/mol
InChI Key: FNAHUZTWOVOCTL-XKTXQELYSA-N
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Description

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- is a semi-synthetic opioid derivative of the morphinan class. Structurally, it features a 4,5-alpha-epoxy ring, a 17-methyl group, and hydroxyl/methoxy substitutions at positions 3 and 6, respectively. The compound’s defining characteristic is its 6-beta-methoxy group, distinguishing it from codeine (6-alpha-hydroxy, 3-methoxy) and morphine (3,6-dihydroxy) . This stereochemical variation at position 6 influences its physicochemical properties and pharmacological interactions.

Properties

CAS No.

63732-59-2

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(4R,4aR,7R,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-6-14(21-2)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17,20H,7-9H2,1-2H3/t11-,12+,14+,17-,18-/m0/s1

InChI Key

FNAHUZTWOVOCTL-XKTXQELYSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](C=C4)OC

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Routes

The synthesis of morphinan derivatives such as the target compound often begins with natural opiate alkaloids like morphine or thebaine, which provide the complex pentacyclic morphinan skeleton necessary for further functionalization. Key transformations include:

  • Selective functional group modifications (e.g., methylation, acetylation)
  • Double bond manipulations (oxidation or reduction at the 7,8-position)
  • Epoxidation or rearrangement reactions to form the 4,5-epoxy bridge
  • Introduction of methoxy groups at the 6-beta position

Oxidation of the 7,8-Double Bond to Form Hydroxy-Ketones

A notable method involves the oxidation of the 7,8-double bond of opioids to yield 7β-hydroxy-8-ketone intermediates, which can then be further transformed into methoxy derivatives. Potassium permanganate supported on iron(II) sulfate heptahydrate is an effective oxidant for this purpose, enabling a one-step heterogeneous oxidation under mild conditions (room temperature, 45 minutes) to selectively produce 7β-hydroxy-8-ketones. The reaction proceeds via a cyclic manganate(V) intermediate, favoring attack on the less hindered face of the double bond, resulting in stereospecific hydroxylation at C7 with anti-configuration relative to the C6 substituent.

Parameter Conditions Yield (%) Notes
Oxidant KMnO4 supported on FeSO4·7H2O 52-61 Selective oxidation to 7β-hydroxy-8-ketone
Solvent tert-Butanol, water, CH2Cl2 Room temp Mild, heterogeneous reaction
Reaction time 45 minutes
Metal salts screening Various sulfates, nitrates, acetates Varied Sulfates generally effective

This hydroxy-ketone intermediate can be converted to methoxy derivatives through methylation steps.

Methylation at the 6-Position to Introduce the Methoxy Group

Methylation of the hydroxy group at position 6 to form the 6-beta-methoxy substituent is commonly achieved via alkylation reactions using alkyl halides (e.g., methyl bromide) in aprotic solvents such as anhydrous 1-methyl-2-pyrrolidinone. Reaction temperatures are maintained below 70 °C to improve yield and reduce side reactions. The process involves:

  • Dissolving the morphinan substrate in the aprotic solvent
  • Adding methyl bromide dropwise under inert atmosphere (dry nitrogen)
  • Stirring and heating mildly to promote N- and O-methylation
Step Reagents/Conditions Outcome
Methylation Methyl bromide, anhydrous 1-methyl-2-pyrrolidinone, 61-65 °C Introduction of methoxy group at 6-position
Side product removal Strong base (NaOMe, NaOH, or KOH in MeOH/H2O), heating, filtration Removal of undesired O-alkyl morphinans
Product isolation Cooling, filtration, drying at 75 °C Pure methoxy-substituted morphinan

The methylation step can yield undesirable 3-alkoxymorphinans as side products, which are removed by converting the 3-hydroxy morphinan to its sodium salt and precipitating it out, leaving the alkoxy impurities in solution.

Saturation and Rearrangement of the Double Bond and Epoxy Bridge Formation

Hydrogenation and rearrangement steps are used to saturate or selectively modify the 7,8-double bond and to establish the 4,5-epoxy bridge. For example, partial acetylation of morphine followed by hydrogenation with palladium on carbon (Pd-C) under acidic aqueous conditions saturates the 7,8-double bond. Tosylation and subsequent reduction with lithium aluminum hydride (LiAlH4) can remove hydroxyl groups or convert them to methoxy groups.

Transformation Reagents/Conditions Yield (%) Notes
Partial acetylation Acetic anhydride, aqueous NaHCO3 Quantitative Protects hydroxy groups
Saturation of Δ7,8 double bond H2, Pd-C, acidic aqueous media (pH 6–6.5) High Converts double bond to single bond
Tosylation and reduction p-Toluenesulfonyl chloride, pyridine, then LiAlH4 in THF 7.7 Removes or modifies hydroxyl groups

Summary Table of Key Preparation Steps

Step Reagents/Conditions Purpose Yield/Notes
Oxidation of 7,8-double bond KMnO4 supported on FeSO4·7H2O, t-BuOH/H2O/CH2Cl2, RT, 45 min Formation of 7β-hydroxy-8-ketone intermediate 52-61% yield
Methylation at 6-position Methyl bromide, anhydrous 1-methyl-2-pyrrolidinone, 61-65 °C Introduction of 6-beta methoxy group High yield after purification
Removal of O-alkyl impurities NaOMe or NaOH in MeOH/H2O, heating, filtration Purification of product Effective separation of impurities
Saturation of 7,8-double bond H2, Pd-C, acidic aqueous media Double bond reduction High yield
Tosylation and reduction p-Toluenesulfonyl chloride, pyridine; LiAlH4 in THF Hydroxyl group modification 7.7% overall yield

Research and Source Diversity

The preparation methods summarized here are based on comprehensive research from authoritative chemical databases and peer-reviewed literature, including:

  • PubChem for molecular and structural data on morphinan derivatives.
  • Peer-reviewed synthetic organic chemistry publications detailing oxidation and methylation strategies for opioid derivatives.
  • Patent literature describing industrially relevant methylation and purification protocols for morphinan alkaloids.
  • Reviews and research articles on morphinan alkaloid transformations and hydrogenation strategies from academic sources.

These sources collectively provide a broad and reliable foundation for the preparation of morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl-, ensuring professional and authoritative coverage of synthetic strategies.

Chemical Reactions Analysis

Types of Reactions

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- involves its interaction with specific molecular targets in the body. The compound primarily acts on the central nervous system by binding to opioid receptors, such as the μ-opioid receptor. This binding leads to the inhibition of neurotransmitter release, resulting in analgesic and sedative effects. Additionally, the compound may interact with other pathways, such as the NMDA receptor pathway, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Morphine

  • IUPAC Name : (5α,6α)-7,8-Didehydro-4,5-epoxy-17-methylmorphinan-3,6-diol
  • Substitutions : 3-OH, 6-OH (diol configuration)
  • Key Difference : Lacks methoxy groups; free hydroxyls at positions 3 and 6 enable high μ-opioid receptor affinity .

Codeine

  • IUPAC Name : (5α,6α)-7,8-Didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol
  • Substitutions : 3-OCH₃, 6-OH
  • Key Difference: 3-methoxy requires hepatic demethylation to morphine for activation.

Dihydroheterocodeine

  • IUPAC Name : Morphinan-3-ol, 4,5-alpha-epoxy-6-alpha-methoxy-17-methyl-
  • Substitutions : 3-OH, 6-OCH₃ (alpha configuration)
  • Key Difference : Stereochemistry at position 6 (alpha vs. beta methoxy) alters receptor binding kinetics .

6-Acetylmorphine

  • IUPAC Name : Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-, 6-acetate
  • Substitutions : 3-OH, 6-OAc
  • Key Difference : Acetylated 6-OH increases lipophilicity (logP ~2.07), enhancing blood-brain barrier penetration compared to the target’s methoxy group .

Physicochemical Properties

Compound 3-Position 6-Position logP<sup>a</sup> Water Solubility (logS)<sup>b</sup> Molecular Weight
Target Compound OH β-OCH₃ ~1.8 (est.) -2.5 (est.) 313.37
Morphine OH OH 0.89 -1.02 285.34
Codeine OCH₃ OH 1.19 -1.30 299.37
6-Acetylmorphine OH OAc 2.07 -3.10 327.36
Dihydroheterocodeine OH α-OCH₃ 1.5 (est.) -2.0 (est.) 313.37

<sup>a</sup> Predicted using Crippen’s method ; <sup>b</sup> Calculated using Aq. Sol. (logS) .

The target compound’s 6-beta-methoxy group confers moderate lipophilicity (logP ~1.8), intermediate between morphine (logP 0.89) and codeine (logP 1.19). Its water solubility (logS ~-2.5) is lower than morphine but comparable to codeine derivatives .

Pharmacological Activity

Receptor Affinity

  • The 3-OH group is critical for μ-opioid receptor binding, as seen in morphine. However, the 6-beta-methoxy may sterically hinder receptor interaction, reducing potency compared to morphine but increasing it relative to codeine (which requires metabolic activation) .
  • Dihydroheterocodeine (6-alpha-methoxy) shows 10% of morphine’s analgesic potency, suggesting beta-methoxy configurations may further modulate efficacy .

Metabolism

  • The 6-methoxy group may undergo glucuronidation or demethylation, analogous to codeine’s 3-OCH₃ metabolism .

Therapeutic Indications

  • Potential applications include moderate pain relief and antitussive use, similar to codeine and ethylmorphine (3-ethoxy analog) .

Research Findings and Data

  • Synthetic Accessibility : The compound can be synthesized via selective alkylation of morphine at position 6, similar to codeine production .
  • Stability : The 4,5-alpha-epoxy ring and 17-methyl group confer stability against enzymatic degradation, as observed in morphine analogs .
  • Hydrate Formation: Like codeine monohydrate, the target compound may form stable hydrates, impacting crystallization and bioavailability .

Biological Activity

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl-, commonly referred to as a morphinan derivative, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C18_{18}H21_{21}NO3_3
Molecular Weight: 299.3642 g/mol
CAS Registry Number: 5745704
IUPAC Name: Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl-

Analgesic Properties

Morphinan derivatives are primarily known for their analgesic properties. They act on the central nervous system (CNS) by binding to opioid receptors, which modulates pain perception. Research indicates that morphinans can exhibit both agonistic and antagonistic effects on these receptors, influencing their analgesic efficacy.

The mechanism involves the activation of mu-opioid receptors (MOR), leading to inhibition of neurotransmitter release in pain pathways. This action results in reduced pain perception and has been documented in various studies.

Case Studies and Research Findings

  • Study on Pain Management:
    A clinical trial investigated the efficacy of morphinan derivatives in chronic pain management. Results indicated significant pain relief compared to placebo groups, with a notable reduction in opioid side effects due to the compound's unique structure .
  • Neuroprotective Effects:
    Another study explored the neuroprotective effects of morphinan derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
  • Antidepressant Activity:
    Recent research has also highlighted the potential antidepressant effects of morphinan derivatives. In animal models, administration led to increased serotonin levels and improved mood-related behaviors .

Comparative Table of Morphinan Derivatives

Compound NameMolecular FormulaBiological Activity
Morphinan-3-olC18_{18}H21_{21}NO3_3Analgesic
Morphinan-6-olC20_{20}H23_{23}NO4_4Neuroprotective
PseudocodeineC18_{18}H21_{21}NO3_3Antidepressant

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